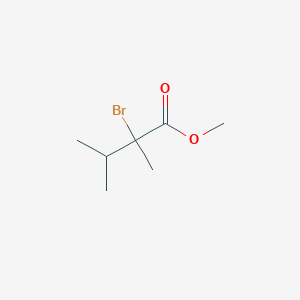

Methyl 2-bromo-2,3-dimethylbutanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-bromo-2,3-dimethylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BrO2/c1-5(2)7(3,8)6(9)10-4/h5H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRXXNIVJTZPLGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)(C(=O)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91524-30-0 | |

| Record name | methyl 2-bromo-2,3-dimethylbutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl 2 Bromo 2,3 Dimethylbutanoate

Direct Halogenation Approaches for Alpha-Bromoester Synthesis

Direct bromination at the α-position of an ester is a primary method for synthesizing α-bromoesters. This involves the selective substitution of a hydrogen atom on the carbon adjacent to the carbonyl group with a bromine atom. The success of this approach hinges on the specific substrate and the chosen brominating agent and conditions.

Enolate-Mediated Alpha-Bromination Strategies

The α-proton of an ester can be removed by a strong, non-nucleophilic base to form an enolate, which then acts as a nucleophile, reacting with an electrophilic bromine source. The starting material for this approach would be methyl 2,3-dimethylbutanoate. biosynth.comnih.gov The general reaction involves deprotonation at the C-2 position by a base like lithium diisopropylamide (LDA) to form the corresponding enolate. This enolate is then quenched with an electrophilic bromine source, such as molecular bromine (Br₂) or N-bromosuccinimide (NBS), to yield the desired α-bromoester.

A key challenge in this synthesis is regioselectivity. The precursor, methyl 2,3-dimethylbutanoate, has two tertiary hydrogens at the C-2 and C-3 positions. While the C-2 proton is activated by the adjacent ester group, making it more acidic, careful control of reaction conditions is necessary to prevent competitive reactions or rearrangements. The choice of a strong, sterically hindered base at low temperatures is crucial to favor the kinetic enolate and achieve selective bromination at the α-position.

Radical Bromination Techniques and Selectivity Considerations

Free radical bromination offers an alternative pathway that does not rely on enolate formation. This method typically employs N-bromosuccinimide (NBS) in the presence of a radical initiator, such as AIBN (azobisisobutyronitrile) or light. researchgate.net The reaction proceeds via a radical chain mechanism where a bromine radical abstracts a hydrogen atom from the substrate to form a carbon radical.

Selectivity in radical bromination is governed by the stability of the resulting carbon radical. Tertiary radicals are more stable than secondary, which are more stable than primary radicals. In the case of methyl 2,3-dimethylbutanoate, both the C-2 and C-3 positions are tertiary. Therefore, radical bromination would likely lead to a mixture of products: the desired methyl 2-bromo-2,3-dimethylbutanoate and the isomeric methyl 3-bromo-2,3-dimethylbutanoate. Separating these isomers would present a significant purification challenge. Furthermore, carbocation rearrangements can sometimes occur in reactions involving radical intermediates, potentially leading to other unexpected byproducts. jcu.edu

Esterification Routes Involving Bromo-Substituted Carboxylic Acids

An alternative strategy involves first synthesizing the α-bromo carboxylic acid, 2-bromo-2,3-dimethylbutanoic acid, and then converting it to the methyl ester. This two-step approach can offer better control over the final product's regiochemistry.

Fischer Esterification and Alternative Condensation Methods

Fischer-Speier esterification is a classic and cost-effective method for producing esters from carboxylic acids and alcohols. libretexts.orgorganic-chemistry.org This acid-catalyzed equilibrium reaction involves heating the carboxylic acid (2-bromo-2,3-dimethylbutanoic acid) with an excess of methanol (B129727) in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). rug.nlkhanacademy.org To drive the reaction to completion, the equilibrium must be shifted towards the products. organic-chemistry.org This is commonly achieved by using a large excess of the alcohol (methanol) or by removing the water formed during the reaction, for instance, through azeotropic distillation. libretexts.orgorganic-chemistry.org

While effective, Fischer esterification has drawbacks, such as the use of corrosive acids and the potential for side reactions with sensitive substrates. rug.nl Alternative condensation methods utilize coupling reagents to facilitate ester formation under milder conditions. Reagents such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), TATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), and COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are effective for coupling carboxylic acids and alcohols, including tertiary alcohols, at room temperature. organic-chemistry.org

Considerations for Tert-Butyl or Sterically Hindered Acid Precursors

The precursor, 2-bromo-2,3-dimethylbutanoic acid, is a sterically hindered molecule due to the presence of a bromine atom and a methyl group at the α-position, adjacent to the carboxyl group. This steric hindrance can significantly slow down the rate of traditional Fischer esterification. acs.orgacs.org

For such hindered acids, more robust esterification methods are often required. The Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst, is particularly well-suited for forming esters from sterically demanding acids and alcohols. organic-chemistry.org This method proceeds under mild, neutral conditions, suppressing side reactions and typically providing high yields. organic-chemistry.org Another approach for hindered acids involves converting the carboxylic acid to its more reactive acid chloride, which can then be treated with methanol. A historical method, though hazardous and less common in modern synthesis, is the use of diazomethane (B1218177) to methylate sterically hindered carboxylic acids. acs.org An alternative, catalyst-free method involves the reaction of the organic acid with a dialkylcarbonate in an alcohol-containing solvent. google.com

Table 1: Comparison of Selected Esterification Methods for Hindered Acids

| Method | Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Fischer Esterification | Carboxylic Acid, Alcohol, Strong Acid (e.g., H₂SO₄) | Heat, Excess Alcohol or Water Removal | Economical, simple workup. libretexts.org | Harsh conditions, slow for hindered acids, reversible. rug.nlacs.org |

| Steglich Esterification | Carboxylic Acid, Alcohol, DCC, DMAP | Room Temperature | Mild conditions, high yields, suitable for hindered substrates. organic-chemistry.org | Dicyclohexylurea byproduct can be difficult to remove. |

| Acid Chloride Formation | Carboxylic Acid, Thionyl Chloride (SOCl₂) or Oxalyl Chloride, then Alcohol | Varies, often Room Temp | High reactivity, good for hindered acids. | Requires an extra synthetic step, harsh reagents. |

| Carbonate-Mediated | Carboxylic Acid, Dialkylcarbonate, Alcohol | Heat | Catalyst-free. google.com | May require higher temperatures and longer reaction times. |

Advanced Synthetic Transformations Leading to the Butanoate Core

Instead of starting with a pre-existing butanoate or butanoic acid skeleton, the core structure can be assembled through various carbon-carbon bond-forming reactions. This approach offers flexibility in introducing the required substituents.

One potential route involves the synthesis of ketone precursors. For instance, methyl isopropyl ketone could undergo a base-catalyzed reaction with paraformaldehyde to introduce a hydroxymethyl group, yielding 2,2-dimethyl-1-hydroxy-butan-3-one. google.com This intermediate could then be subjected to a series of transformations, including oxidation of the secondary alcohol to a carboxylic acid, bromination at the α-position, and subsequent esterification to arrive at the target molecule.

Another strategy could employ Grignard reagents. For example, the reaction of isopropyl magnesium bromide with pyruvate (B1213749) ester could potentially form the carbon skeleton, followed by substitution of the hydroxyl group with bromine via an Sₙ2 reaction, although rearrangements could be a competing pathway. The synthesis of complex esters can also be achieved through enzymatic processes, such as using lipases, which can offer high chemo- and regioselectivity under mild conditions, as demonstrated in the synthesis of ethyl butanoate. nih.gov These advanced methods, while often requiring more steps, can provide access to complex structures that are difficult to obtain through more direct functional group interconversions.

Butane (B89635) Skeleton Formation and Subsequent Functionalization

The foundational step in the synthesis of this compound is the preparation of its carboxylic acid precursor, 2,3-dimethylbutanoic acid. nih.gov One common method to achieve this is through the oxidation of the corresponding primary alcohol, 2,3-dimethyl-1-butanol. This transformation requires the use of strong oxidizing agents to ensure the reaction proceeds past the intermediate aldehyde stage to the desired carboxylic acid. Reagents such as potassium permanganate (B83412) (KMnO4) in a basic solution, followed by an acidic workup, or the Jones reagent (a mixture of chromium trioxide, sulfuric acid, and acetone) are typically employed for this purpose.

Once 2,3-dimethylbutanoic acid is obtained, the next crucial step is the introduction of a bromine atom at the α-carbon (the carbon adjacent to the carbonyl group). The Hell-Volhard-Zelinsky (HVZ) reaction is the classic and most effective method for this transformation. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com This reaction involves treating the carboxylic acid with bromine (Br2) in the presence of a catalytic amount of phosphorus tribromide (PBr3). wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com The reaction proceeds through the formation of an acyl bromide intermediate, which readily enolizes. masterorganicchemistry.comlibretexts.org This enol form then reacts with bromine to yield the α-bromo acyl bromide. masterorganicchemistry.comlibretexts.org

The final step is the conversion of the resulting α-bromo acyl bromide into the methyl ester. This is achieved by quenching the reaction with methanol instead of water. wikipedia.org The methanol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl bromide, leading to the formation of this compound and hydrobromic acid as a byproduct. wikipedia.org

Deuterium (B1214612) Labeling in Mechanistic Elucidation of Synthetic Pathways

Understanding the precise mechanism of a chemical reaction is crucial for its optimization and control. Deuterium (a stable isotope of hydrogen with a mass of 2) labeling is a powerful technique used to trace the path of atoms and elucidate reaction mechanisms. In the context of synthesizing compounds like this compound, deuterium labeling can provide invaluable insights into the movement of hydrogen atoms and the nature of reaction intermediates.

Comparative Analysis of Synthetic Efficiency and Scalability

Microwave-Assisted Synthesis Optimization

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. sphinxsai.comnih.gov This technique utilizes microwave energy to directly heat the reactants and solvent, resulting in rapid and uniform heating. nih.gov The application of microwave irradiation can be particularly advantageous for the synthesis of esters. ed.ac.uksciepub.com

Studies on various organic reactions have demonstrated the significant advantages of microwave-assisted synthesis. For instance, in the synthesis of certain heterocyclic compounds, the reaction time was reduced from several hours to a few minutes, with a notable increase in product yield. sphinxsai.com A comparative study on the synthesis of benzotriazole (B28993) derivatives showed a consistent increase in yield and a dramatic reduction in reaction time when using microwave irradiation compared to conventional reflux heating. nih.gov While specific data for the microwave-assisted synthesis of this compound is not available, the general trends observed in similar reactions strongly suggest that this technique could significantly optimize its production.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Selected Reactions

| Compound | Conventional Method (Time, Yield) | Microwave Method (Time, Yield) | Reference |

|---|---|---|---|

| Benzotriazole Derivative 1 | 4 hours, 65% | 10 minutes, 75% | nih.gov |

| Benzotriazole Derivative 2 | 5 hours, 23% | 8 minutes, 42% | nih.gov |

This table presents data from analogous reactions to illustrate the potential benefits of microwave-assisted synthesis.

Solvent Effects and Reaction Conditions in Synthetic Yield

The choice of solvent and other reaction conditions play a critical role in the outcome of a chemical synthesis, influencing both the reaction rate and the final yield. In bromination reactions, the polarity and coordinating ability of the solvent can stabilize or destabilize reaction intermediates, thereby affecting the efficiency of the reaction.

For example, in the N-bromosuccinimide (NBS) bromination of acetophenone (B1666503) under microwave irradiation, dichloromethane (B109758) was found to be the optimal solvent, providing excellent selectivity for the monobromo product. In contrast, other solvents such as acetonitrile (B52724), diethyl ether, tetrahydrofuran (B95107) (THF), and n-hexane resulted in significantly lower yields under similar conditions. The reaction temperature is another crucial parameter that needs to be optimized to maximize the yield and minimize the formation of byproducts.

Table 2: Effect of Solvent on the α-Bromination of Acetophenone with NBS under Microwave Irradiation

| Solvent | Yield (%) |

|---|---|

| Acetonitrile (CH3CN) | Lower |

| Diethyl Ether (Et2O) | Lower |

| Tetrahydrofuran (THF) | Lower |

| n-Hexane | Lower |

This table is based on findings from a study on a related bromination reaction and highlights the importance of solvent selection.

Reactivity and Mechanistic Investigations of Methyl 2 Bromo 2,3 Dimethylbutanoate

Nucleophilic Substitution Reactions (SN1/SN2) at the Alpha-Carbon

Nucleophilic substitution at the α-carbon of Methyl 2-bromo-2,3-dimethylbutanoate is heavily influenced by the substrate's structure. The α-carbon is tertiary, being bonded to a bromine atom, a carboxyl group, and two other carbon atoms. This tertiary nature inherently favors a unimolecular substitution (SN1) mechanism due to the ability to form a relatively stable tertiary carbocation intermediate. libretexts.orglibretexts.org Conversely, the bimolecular substitution (SN2) mechanism is strongly disfavored. masterorganicchemistry.com

The stereochemical outcome of a nucleophilic substitution reaction is a key indicator of the underlying mechanism. For this compound, an SN1 reaction would proceed through a trigonal planar carbocation intermediate. vaia.com This achiral intermediate can be attacked by a nucleophile from either face, which is expected to lead to a racemic or near-racemic mixture of products with both inversion and retention of configuration. libretexts.orgvaia.comyoutube.com

In practice, complete racemization is rare. Often, a slight excess of the product with an inverted configuration is observed. This is attributed to the formation of an "intimate ion pair," where the departing bromide ion temporarily shields one face of the carbocation, making an attack from the opposite side more likely. libretexts.orgyoutube.com

Control over the stereochemical outcome is therefore limited in SN1 reactions. Given that the SN2 pathway is sterically blocked, achieving stereospecific inversion of configuration is not a feasible pathway for this compound. masterorganicchemistry.com

The reactivity of this compound is profoundly impacted by the steric bulk around the electrophilic α-carbon. The presence of a geminal methyl group and an adjacent isopropyl group creates a highly congested environment.

This significant steric hindrance is the primary factor that inhibits the SN2 reaction pathway. The SN2 mechanism requires a "backside attack" where the nucleophile approaches the carbon atom at an angle of 180° to the leaving group. masterorganicchemistry.com The bulky alkyl groups physically block this trajectory, making the transition state for an SN2 reaction energetically unfavorable.

While steric hindrance favors the SN1 mechanism by default, it does not necessarily accelerate it. The rate-determining step of an SN1 reaction is the formation of the carbocation. Although the resulting tertiary carbocation is stabilized by the alkyl groups, the initial cleavage of the C-Br bond can also be influenced by steric factors.

Table 1: Predicted Nucleophilic Substitution Outcomes for this compound

| Reaction Type | Favored Mechanism | Key Influencing Factor | Expected Stereochemical Outcome |

| Nucleophilic Substitution | SN1 | Tertiary α-carbon, steric hindrance | Racemic mixture (slight excess of inversion) |

| SN2 | Steric hindrance from geminal methyl and isopropyl groups | Highly disfavored / Does not occur |

Elimination Reactions (E1/E2) and Regioselectivity

Elimination reactions are a common and often competing pathway for tertiary halides, especially in the presence of a base. lumenlearning.commsu.edu For this compound, both unimolecular (E1) and bimolecular (E2) elimination mechanisms are possible, leading to the formation of alkenes. The E1 reaction proceeds via the same carbocation intermediate as the SN1 reaction, while the E2 reaction is a concerted process where a proton is abstracted and the leaving group departs simultaneously. lumenlearning.comlibretexts.org

The elimination of HBr from this compound can result in two constitutional isomers, the distribution of which is a critical aspect of its reactivity. The removal of a proton from the more substituted β-carbon (the methine of the isopropyl group) leads to the more substituted, thermodynamically stable Zaitsev product (Methyl 2,3-dimethylbut-2-enoate). The removal of a proton from one of the less substituted β-carbons (the methyl groups of the isopropyl group) yields the less substituted Hofmann product (Methyl 3,3-dimethyl-2-methylenebutanoate).

The product distribution is primarily dictated by the nature of the base used in the reaction. vaia.comlibretexts.orglibretexts.org

Zaitsev's Rule: When a small, strong base such as sodium ethoxide or hydroxide (B78521) is used, the reaction favors the formation of the more stable, more substituted alkene. vaia.comlibretexts.org

Hofmann's Rule: When a sterically bulky base, such as potassium tert-butoxide, is employed, the major product is the less substituted alkene. masterorganicchemistry.commasterorganicchemistry.com The bulky base has difficulty accessing the more hindered internal proton and preferentially abstracts a more accessible proton from a methyl group. msu.edu

While not "catalytic" in the traditional sense for E2 reactions, the choice of reagents and conditions directs the reaction pathway. The strength and steric profile of the base are the most significant factors influencing the E1/E2 and Zaitsev/Hofmann pathways. libretexts.orgmasterorganicchemistry.com Strong bases favor the E2 mechanism, while weak bases in a polar protic solvent, often with heating, favor the E1 mechanism. lumenlearning.comchemistrysteps.com

Heating a reaction generally favors elimination over substitution. chemistrysteps.com In an E1 pathway, since it proceeds through a carbocation, rearrangements are possible, although in this specific structure, a more stable carbocation is not readily accessible through a simple hydride or methyl shift. chemistrysteps.comjcu.edu

Table 2: Regioselectivity in Elimination Reactions of this compound

| Base | Steric Profile | Major Product | Governing Rule |

| Sodium Ethoxide (NaOEt) | Small | Methyl 2,3-dimethylbut-2-enoate | Zaitsev |

| Potassium tert-Butoxide (KOtBu) | Bulky | Methyl 3,3-dimethyl-2-methylenebutanoate | Hofmann |

Radical Reactions and Related Mechanisms

In addition to ionic pathways, this compound can undergo radical reactions. The carbon-bromine bond is susceptible to homolytic cleavage when subjected to conditions that generate radicals, such as UV light or the presence of a radical initiator (e.g., AIBN). msu.eduvaia.com

This homolytic cleavage would generate a bromine radical and a tertiary alkyl radical at the α-carbon. This tertiary radical is relatively stable due to the electron-donating and hyperconjugative effects of the surrounding alkyl groups. Once formed, this radical intermediate can participate in a variety of subsequent reactions, such as:

Hydrogen Abstraction: The radical can abstract a hydrogen atom from a solvent molecule or another reagent to form Methyl 2,3-dimethylbutanoate.

Dimerization: Two alkyl radicals could combine to form a larger molecule.

Further Halogenation: In the presence of excess halogen, further radical substitution reactions could potentially occur, although this is less specific than ionic reactions.

The study of such radical reactions is crucial for understanding the compound's stability and reactivity under photochemical conditions or in radical-mediated synthetic processes.

Homolytic Cleavage of the Carbon-Bromine Bond

The carbon-bromine (C-Br) bond in this compound is susceptible to homolytic cleavage, a process where the bond breaks symmetrically, yielding a radical species. This cleavage is a critical initiation step in various radical-mediated reactions. The stability of the resulting tertiary radical, substituted with both a methyl group and a methoxycarbonyl group, facilitates this process.

This homolytic cleavage is the foundational step for the compound's use as an initiator in Atom Transfer Radical Polymerization (ATRP). ethz.ch In ATRP, a transition metal catalyst, typically a copper(I) complex, facilitates the reversible cleavage of the C-Br bond. This process generates the active propagating radical and a copper(II) halide species. The equilibrium between the active and dormant (halogen-capped) species allows for controlled polymer growth. ethz.ch The rate and efficiency of this cleavage are influenced by the catalyst system, solvent, and temperature.

Radical Addition and Polymerization Initiation

Following the homolytic cleavage of the C-Br bond, the generated tertiary radical can participate in radical addition reactions. A primary application of this reactivity is in initiating controlled radical polymerizations, particularly ATRP. tcichemicals.comcmu.edu this compound and similar α-bromo esters are effective initiators for the polymerization of a wide array of vinyl monomers, including styrenes and (meth)acrylates. cmu.edu

The process begins with the initiator's radical adding across the double bond of a monomer molecule, forming a new, monomer-based radical. This new radical then propagates by adding to subsequent monomer units. The "living" or controlled nature of ATRP, characterized by a linear increase in molecular weight with monomer conversion and low polydispersity indices, is maintained by the rapid and reversible deactivation of the propagating radical by the higher oxidation state metal complex. ethz.chcmu.edu

The effectiveness of initiators like this compound has been demonstrated in the synthesis of various functional polymers. For example, similar initiators have been used to create well-defined polymers with specific end-groups and complex architectures like block copolymers and star polymers. tcichemicals.comcmu.edu The choice of initiator is crucial as it determines the initial radical concentration and the functionality at one end of the resulting polymer chain. cmu.edu

Below is a table summarizing the role of similar α-bromo ester initiators in the ATRP of various monomers.

| Monomer | Initiator Type | Catalyst System | Resulting Polymer |

| Styrene | α-bromo ester | CuBr/bpy | Polystyrene |

| Methyl Methacrylate (MMA) | α-bromo ester | CuBr/dNbpy | Poly(methyl methacrylate) |

| Glycidyl Acrylate | Methyl 2-bromopropionate | CuBr/dNbpy | Poly(glycidyl acrylate) cmu.edu |

| 2-Hydroxyethyl Acrylate (HEA) | α-bromo ester | CuBr/bpy | Poly(2-hydroxyethyl acrylate) cmu.edu |

Organometallic Coupling Reactions Utilizing the Alpha-Bromine

The alpha-bromine atom in this compound makes it a suitable substrate for various organometallic coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

While direct participation of tertiary alkyl bromides in traditional palladium-catalyzed cross-coupling reactions like Suzuki, Heck, and Sonogashira can be challenging, recent advancements have enabled the coupling of such compounds. researchgate.net For instance, palladium-catalyzed Suzuki cross-coupling has been successfully applied to systems like 2,5-dibromo-3-methylthiophene, demonstrating that C-Br bonds can be selectively functionalized. researchgate.net These reactions typically involve a palladium(0) catalyst and a base to couple the alkyl halide with an organoboron compound (Suzuki), an alkene (Heck), or a terminal alkyne (Sonogashira). The development of specialized ligands and multimetallic systems has expanded the scope to include more sterically hindered and less reactive alkyl halides. researchgate.netnih.gov

Reformatsky Reaction and Zinc Enolate Chemistry

The Reformatsky reaction is a classic method for carbon-carbon bond formation that utilizes an α-halo ester, a carbonyl compound (aldehyde or ketone), and metallic zinc. wikipedia.org When this compound is treated with zinc dust, an organozinc reagent, often referred to as a Reformatsky enolate, is formed. wikipedia.org This insertion of zinc into the carbon-bromine bond creates a nucleophilic enolate that is less reactive than Grignard reagents or lithium enolates, which prevents it from reacting with the ester group of another molecule. wikipedia.org

The zinc enolate then adds to the carbonyl carbon of an aldehyde or ketone, and subsequent acidic workup yields a β-hydroxy ester. wikipedia.org This reaction is a reliable method for synthesizing valuable β-hydroxy ester scaffolds, which are precursors to many natural products. theaic.org The stereochemical outcome of the reaction can often be controlled through the use of chiral auxiliaries or by carefully selecting reaction conditions. theaic.org

Generalized Reformatsky Reaction Mechanism:

Oxidative Addition: Zinc metal inserts into the C-Br bond of the α-bromo ester.

Dimerization & Rearrangement: The organozinc intermediate may dimerize and rearrange to form zinc enolates. wikipedia.org

Coordination & Addition: The carbonyl oxygen of an aldehyde or ketone coordinates to the zinc, followed by nucleophilic addition to form a new C-C bond. wikipedia.org

Workup: Acid hydrolysis removes the zinc salts to afford the final β-hydroxy ester. wikipedia.org

Ullmann Coupling Derivatives with Chiral Auxiliaries

The Ullmann reaction traditionally involves the copper-catalyzed coupling of aryl halides to form biaryl compounds or diaryl ethers. organic-chemistry.org Modern variations, often called Ullmann-type reactions, have expanded this methodology to include a wider range of substrates and nucleophiles. organic-chemistry.orgmdpi.com While less common for alkyl halides, derivatives of this compound could potentially be used in Ullmann-type C-O or C-N coupling reactions. For example, phenols can be coupled with aryl halides using a copper catalyst, often in the presence of a ligand and a base. researchgate.net

The incorporation of chiral auxiliaries into the ester or coupling partner can induce asymmetry in the final product. Diastereoselective Ullmann-type reactions have been developed where a chiral auxiliary directs the stereochemical outcome of the coupling. For instance, chiral ligands on the copper catalyst or a chiral group attached to one of the coupling partners can influence the formation of one stereoisomer over another, which is a key strategy in asymmetric synthesis. researchgate.net

Hydrolysis and Transesterification Pathways of the Ester Group

The ester functional group of this compound can undergo hydrolysis and transesterification reactions. These transformations modify the ester moiety without affecting the carbon-bromine bond under appropriate conditions.

Hydrolysis is the cleavage of the ester bond by water, typically catalyzed by an acid or a base, to yield the corresponding carboxylic acid (2-bromo-2,3-dimethylbutanoic acid) and methanol (B129727). Base-catalyzed hydrolysis (saponification) is generally irreversible, while acid-catalyzed hydrolysis is an equilibrium process. researchgate.net

Transesterification is the process of exchanging the methyl group of the ester with a different alkyl group from an alcohol. This reaction is also typically catalyzed by an acid or a base. For example, reacting this compound with ethanol (B145695) in the presence of an acid catalyst would result in the formation of ethyl 2-bromo-2,3-dimethylbutanoate and methanol. Lipase-catalyzed transesterification is also a common method, particularly for achieving high enantioselectivity in kinetic resolutions. researchgate.net

These reactions are fundamental in synthetic chemistry for modifying the ester group to alter the physical and chemical properties of the molecule or to prepare different ester derivatives for subsequent synthetic steps.

| Reaction | Reagents | Catalyst | Product |

| Hydrolysis | Water (H₂O) | Acid (e.g., H₂SO₄) or Base (e.g., NaOH) | 2-bromo-2,3-dimethylbutanoic acid + Methanol |

| Transesterification | Alcohol (R-OH) | Acid (e.g., H₂SO₄) or Base (e.g., NaOR) | Alkyl 2-bromo-2,3-dimethylbutanoate + Methanol |

Rearrangement Reactions and Carbocation Chemistry

The ionization of this compound leads to the formation of a tertiary carbocation. While tertiary carbocations are generally considered stable, the specific substitution pattern of this intermediate can create opportunities for further rearrangements to even more stabilized structures, or lead to a variety of products depending on the reaction conditions. The proximity of the carbocation to a highly substituted carbon atom makes it a candidate for investigating competitive migratory aptitudes of different groups.

The formation of a carbocation intermediate in reactions involving compounds like this compound opens up pathways for 1,2-hydride and 1,2-methyl shifts. jcu.edulibretexts.org These rearrangements are driven by the formation of a more stable carbocation. jcu.edu In the case of the carbocation derived from this compound, the initial tertiary carbocation is already relatively stable.

However, the adjacent isopropyl group provides a tertiary hydrogen that could potentially undergo a 1,2-hydride shift. Such a shift would lead to the formation of another tertiary carbocation. The relative stability of these two tertiary carbocations would be very similar, and thus a significant driving force for a hydride shift might be absent.

A 1,2-methyl shift from the isopropyl group is also a possibility, which would result in a different tertiary carbocation. The likelihood of these shifts depends on the specific reaction conditions and the relative activation energies for the rearrangement versus other competing reaction pathways, such as nucleophilic attack or elimination.

To illustrate the potential outcomes, consider the solvolysis of a similar compound, 2-bromo-3-methylbutane. In this case, the initially formed secondary carbocation readily undergoes a 1,2-hydride shift to form a more stable tertiary carbocation. pearson.comlibretexts.org While our target molecule already forms a tertiary carbocation, the principles of carbocation stability and rearrangement remain central to predicting its reactivity. orgoreview.comyoutube.com

Table 1: Predicted Products from Rearrangement of the Carbocation from this compound

| Initial Carbocation | Rearrangement Type | Rearranged Carbocation | Potential Final Product (after nucleophilic attack by Nu⁻) |

| 1,2-Hydride Shift | |||

| 1,2-Methyl Shift |

Note: The structures in this table are illustrative of the potential rearrangement pathways. The actual product distribution would need to be determined experimentally.

While 1,2-shifts are the most common type of carbocation rearrangement, longer-range migrations, such as 1,3-hydride or 1,3-alkyl shifts, are also known, particularly in constrained or complex systems like bridged bicyclic compounds. nih.gov These rearrangements are generally less favorable than their 1,2-counterparts due to the greater distance over which the migration must occur, which often involves a higher activation energy.

For an acyclic system like this compound, a 1,3-migration would be highly unlikely under standard reaction conditions. The flexibility of the carbon chain does not typically constrain the molecule in a way that would favor a 1,3-interaction between the carbocationic center and a distant hydride or methyl group. The energetic barrier for such a process would be significantly higher than for either a 1,2-shift or direct reaction with a nucleophile.

Research into more rigid systems, however, has demonstrated the possibility of such long-range migrations. For instance, catalytic rearrangements in certain enyne-ethers have been shown to proceed via intermediates that facilitate 1,3-O-to-C shifts to form bridged bicyclic systems. nih.gov These specialized cases highlight the importance of molecular geometry in dictating the feasibility of less common rearrangement pathways. In the context of the flexible alkyl chain of this compound, these phenomena are not expected to play a significant role.

Applications in Advanced Organic Synthesis and Material Science

Building Block in the Synthesis of Complex Organic Molecules

Alpha-bromo esters are widely recognized for their utility as versatile building blocks in organic synthesis. They serve as electrophilic synthons for the formation of carbon-carbon and carbon-heteroatom bonds. The presence of a bromine atom alpha to a carbonyl group allows for a variety of reactions, including nucleophilic substitution and enolate formation.

Precursor to Chiral Auxiliaries and Ligands

The synthesis of chiral auxiliaries and ligands is a cornerstone of asymmetric synthesis, enabling the preparation of enantiomerically pure compounds. While structurally related bromo-compounds can be employed in the synthesis of such molecules, no literature could be found that specifically documents the use of Methyl 2-bromo-2,3-dimethylbutanoate for this purpose. The general principle involves the reaction of the alpha-bromo ester with a chiral amine or alcohol to introduce a stereocenter, which then directs the stereochemical outcome of subsequent reactions.

Intermediate in Stereoselective Total Synthesis

The total synthesis of complex natural products often relies on the strategic use of functionalized building blocks to construct intricate molecular architectures with high stereocontrol. Alpha-bromo esters can be key intermediates in these synthetic routes. However, a review of the literature did not yield any examples of the total synthesis of a complex molecule where this compound was explicitly used as an intermediate.

Role in Polymer Chemistry Research

The field of polymer chemistry leverages a vast array of monomers to create materials with tailored properties. Halogenated esters can, in some cases, serve as monomers or initiators in polymerization reactions.

Monomer in Controlled Polymerization Techniques

Controlled polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, allow for the synthesis of polymers with well-defined molecular weights and low dispersity. While alpha-haloesters are a common class of initiators for ATRP, there is no specific research available that describes the use of this compound as a monomer in these or other controlled polymerization methods.

Incorporation into Poly(methacrylate) Chains and Thermal Degradation Studies

The incorporation of functional monomers into polymer chains can significantly alter their properties, including their thermal stability. The study of the thermal degradation of polymers provides insights into their decomposition mechanisms and service lifetimes. No studies were found that investigated the incorporation of this compound into poly(methacrylate) chains or the subsequent thermal degradation of the resulting polymer.

Advanced Analytical Methodologies for Research Characterization

High-Resolution Mass Spectrometry for Mechanistic Elucidation (e.g., LC-MS, ESI-HRMS)

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy and for investigating its fragmentation pathways. Techniques such as electrospray ionization (ESI) coupled with HRMS are particularly valuable for analyzing halogenated compounds. nih.gov

For Methyl 2-bromo-2,3-dimethylbutanoate, HRMS provides a precise mass measurement of the molecular ion, which is crucial for confirming its chemical formula, C₇H₁₃BrO₂. A key characteristic in the mass spectrum of a monobrominated compound is the presence of a distinctive isotopic pattern for the molecular ion peak ([M]⁺ and [M+2]⁺) in an approximate 1:1 ratio, arising from the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. docbrown.infomiamioh.edu

Electron ionization (EI) would likely lead to significant fragmentation. Predicted fragmentation patterns for this compound would include the loss of the methoxy (B1213986) radical (•OCH₃) to form the [M-31]⁺ acylium ion, and the loss of the bromine atom (•Br) to yield the [M-79/81]⁺ fragment. Alpha-cleavage is also a common pathway for esters and alkyl halides. docbrown.infodocbrown.info The base peak in the mass spectrum of a related compound, 2,3-dimethylbutane, is often the m/z 43 ion, corresponding to the isopropyl cation, suggesting that a similar fragmentation could be prominent for the target molecule. docbrown.info

Predicted ESI-HRMS data provides calculated collision cross-section (CCS) values, which offer information about the ion's size, shape, and charge state in the gas phase. uni.lu

Table 1: Predicted ESI-HRMS Adducts and Collision Cross Section (CCS) Values for this compound

| Adduct | m/z (Calculated) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 209.01717 | 139.3 |

| [M+Na]⁺ | 230.99911 | 149.9 |

| [M-H]⁻ | 207.00261 | 142.6 |

Data predicted using computational models. uni.lu

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Stereochemical Assignments (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the structural elucidation of organic compounds in solution. For a molecule with stereocenters like this compound, a full suite of NMR experiments is required for complete characterization.

Analysis of related structures such as 2-bromo-2-methylpropane (B165281) and various butanoates allows for the prediction of the ¹H and ¹³C NMR spectra. docbrown.infodocbrown.inforesearchgate.netnist.gov The ¹H NMR spectrum is expected to show distinct signals for the methoxy group, the C2-methyl group, and the two diastereotopic methyl groups at C3, along with the C3-proton. The ¹³C NMR spectrum would similarly display unique resonances for each carbon atom in the molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

|---|---|---|

| CH ₃-O- | ~3.7 (s, 3H) | ~52 |

| C2-CH ₃ | ~1.8 (s, 3H) | ~25 |

| C3-H | ~2.2 (m, 1H) | ~40 |

| C3-(CH ₃)₂ | ~1.0 (d, 6H) | ~18 |

| C =O | - | ~170 |

| C 2-Br | - | ~65 |

(s = singlet, d = doublet, m = multiplet). Predicted values are based on standard chemical shift tables and data from analogous structures.

Deuterium (B1214612) NMR for Mechanistic Insights

Deuterium (²H) NMR spectroscopy is a specialized technique used to gain profound insights into reaction mechanisms. docbrown.info By strategically replacing hydrogen atoms with deuterium in reactants, researchers can trace the path of these isotopes throughout a chemical transformation. acs.orgnih.gov This method is particularly useful for determining kinetic isotope effects, which can help identify the rate-determining step of a reaction, and for tracking the fate of specific atoms to distinguish between competing mechanistic pathways. nih.govresearchgate.net

In the context of synthesizing this compound, one could employ deuterated reagents to investigate the reaction mechanism. For instance, using a deuterated brominating agent or starting with a deuterated precursor ester would allow for the determination of the stereochemical and regiochemical outcome of the bromination step. The presence and location of deuterium in the final product, as determined by ²H NMR, provides direct evidence of the mechanistic route. acs.orglibretexts.org Since the deuterium nucleus has a spin of 1, its NMR signals are distinct from protons, making it an unambiguous probe. srce.hr

Advanced NMR Techniques (e.g., NOESY, COSY) for Complex Structural Research

For molecules with multiple stereocenters, one-dimensional NMR is often insufficient for complete structural and stereochemical assignment. Two-dimensional (2D) NMR techniques like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are essential. libretexts.orglongdom.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings through chemical bonds, typically over two to three bonds. longdom.org In a COSY spectrum of this compound, a cross-peak would be expected between the C3-proton and the protons of the two methyl groups attached to C3, confirming their connectivity within the isopropyl group. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in three-dimensional space, regardless of whether they are connected through bonds. uobabylon.edu.iqlibretexts.org The NOE is distance-dependent, typically observed for protons within 5 Å of each other. nist.gov For this compound, NOESY is critical for determining the relative stereochemistry of the C2 and C3 chiral centers. By observing NOE cross-peaks, one can determine the spatial proximity of the substituents around the C2-C3 bond, which helps in assigning the diastereomeric form (e.g., syn or anti). For example, an NOE between the C2-methyl protons and the C3-proton would suggest a specific spatial arrangement. nih.gov

X-ray Crystallography for Absolute Stereochemistry Determination

Single-crystal X-ray diffraction (XRD) is the most definitive method for determining the three-dimensional structure of a crystalline molecule, including its absolute stereochemistry. wikipedia.orgchemicalbook.com This technique provides an unambiguous assignment of the (R) or (S) configuration at each chiral center. nih.govnih.gov

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. wikipedia.org For chiral molecules, the presence of a heavy atom significantly aids in the determination of the absolute configuration due to a phenomenon known as anomalous dispersion. nih.govresearchgate.net The bromine atom in this compound makes it an excellent candidate for this analysis. openochem.org The significant anomalous scattering from bromine allows for a reliable determination of the Flack parameter, which confirms whether the correct enantiomer has been modeled. chemicalbook.comaist.go.jp While obtaining a high-quality single crystal can be a challenge, a successful XRD analysis provides an unequivocal structural proof. nih.gov

Chromatographic Techniques (e.g., HPLC, GC-MS) for Reaction Monitoring and Product Purity

Chromatographic methods are workhorse techniques in synthetic chemistry for separating components of a mixture, monitoring reaction progress, and assessing the purity of the final product.

High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for determining the purity of a non-volatile compound like this compound. A reversed-phase (RP-HPLC) method, likely using a C18 column with a mobile phase such as acetonitrile (B52724) and water, would be suitable for analysis. The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. For chiral compounds, specialized chiral HPLC columns can be used to separate and quantify the individual enantiomers or diastereomers.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful combination of techniques ideal for analyzing volatile compounds and monitoring reaction progress. researchgate.netamericanpharmaceuticalreview.com A sample from a reaction mixture can be injected into the GC, which separates the components based on their boiling points and interactions with the column's stationary phase. Each separated component then enters the mass spectrometer, which provides a mass spectrum that acts as a molecular fingerprint. This allows for the identification of the starting materials, the desired product (this compound), and any byproducts or intermediates formed during the reaction. nih.govchemicalbook.comnih.gov

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis in Research

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint. uniroma1.it

The FTIR spectrum of this compound is expected to show several characteristic absorption bands. The most prominent of these would be the strong carbonyl (C=O) stretch of the ester group. uobabylon.edu.iq Additionally, two distinct C-O stretching bands are characteristic of esters. The presence of the bromine atom would be confirmed by a C-Br stretching vibration at a lower wavenumber. uobabylon.edu.iq

Table 3: Predicted Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration | Intensity |

|---|---|---|---|

| ~2970-2850 | C-H (sp³) | Stretch | Strong/Medium |

| ~1745 | C=O (Ester) | Stretch | Strong |

| ~1300-1150 | C-C-O | Asymmetric Stretch | Strong |

| ~1150-1000 | O-C-C | Symmetric Stretch | Strong |

| ~690-515 | C-Br | Stretch | Medium/Strong |

Predicted values are based on standard IR correlation tables. openochem.orguobabylon.edu.iqscribd.com

Future Research Directions and Emerging Applications

Exploration of Novel Catalytic Systems for Stereoselective Transformations

The development of stereoselective synthetic methods for α-haloesters is a significant area of ongoing research. For compounds like methyl 2-bromo-2,3-dimethylbutanoate, which possesses a stereocenter at the α-carbon, the ability to control stereochemistry is crucial for applications in pharmaceuticals and complex molecular architectures. Future research is anticipated to move beyond traditional free-radical bromination, which typically yields racemic mixtures, towards catalytic systems that can induce enantioselectivity.

One promising direction is the use of visible light-induced C-H bromination. This method has been successfully applied to the synthesis of α-halogenated boronic esters using readily available benzyl (B1604629) boronic esters and N-bromosuccinimide (NBS) as the brominating agent, achieving high yields under mild conditions. organic-chemistry.org Adapting such photoredox catalysis to substrates like methyl 2,3-dimethylbutanoate could offer a pathway to stereocontrolled α-bromination. Another avenue involves the use of chiral catalysts in conjunction with electrophilic bromine sources. While not yet applied specifically to this compound, the broader field of asymmetric catalysis offers a variety of strategies that could be explored. For instance, the development of chiral phase-transfer catalysts or chiral Lewis acid catalysts could enable the enantioselective bromination of the corresponding ketone or enolate precursors.

Furthermore, enzymatic catalysis presents a green and highly selective alternative. Lipases and esterases, for example, can exhibit high stereoselectivity in the resolution of racemic esters or in the synthesis of chiral esters. Research into engineered enzymes for the specific recognition and transformation of branched-chain esters could lead to highly efficient and stereoselective routes to chiral this compound.

A summary of potential stereoselective methods is presented below:

| Catalytic System | Potential Advantage | Relevant Research Context |

| Visible Light-Induced Photoredox Catalysis | Mild reaction conditions, high functional group tolerance | Synthesis of α-halogenated boronic esters organic-chemistry.org |

| Chiral Phase-Transfer Catalysis | Enantioselective bromination of enolate precursors | General asymmetric synthesis |

| Chiral Lewis Acid Catalysis | Activation of substrate towards enantioselective attack | General asymmetric synthesis |

| Enzymatic Catalysis | High stereoselectivity, environmentally benign | Resolution and synthesis of chiral esters |

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow manufacturing is a significant trend in the chemical and pharmaceutical industries, offering improved safety, consistency, and scalability. nih.gov The synthesis of alkyl halides and the implementation of polymerization processes like Atom Transfer Radical Polymerization (ATRP) are well-suited for flow chemistry. nih.govresearchgate.net Future research will likely focus on integrating the synthesis of this compound and its subsequent use as an ATRP initiator into continuous flow systems.

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, which is particularly advantageous for handling hazardous reagents like bromine and managing exothermic reactions. nih.govokayama-u.ac.jp The in situ generation of brominating agents, for example, can be safely achieved in a flow reactor, minimizing the risks associated with storage and handling of bulk quantities. nih.gov For the synthesis of this compound, a multi-step flow process could be envisioned, starting from the corresponding alcohol or carboxylic acid, with purification and subsequent polymerization steps integrated in a continuous sequence.

Automated synthesis platforms, which combine robotics with data-driven algorithms, are revolutionizing the discovery and optimization of new molecules and materials. nih.govyoutube.com By integrating the synthesis of initiators like this compound into these platforms, researchers can rapidly screen a wide range of polymerization conditions to tailor polymer properties. nih.gov For example, an automated flow reactor could be programmed to vary the ratio of monomer to initiator, the type of catalyst, and the solvent, with online analytics providing real-time feedback on molecular weight and dispersity. researchgate.net This high-throughput approach can accelerate the development of new polymers for specific applications.

Key advantages of integrating the synthesis and use of this compound into flow and automated systems include:

| Feature | Advantage in Synthesis and Polymerization |

| Precise Control | Improved reaction selectivity and product consistency. okayama-u.ac.jp |

| Enhanced Safety | Safe handling of hazardous reagents and exothermic reactions. nih.govnih.gov |

| Scalability | Straightforward transition from laboratory to industrial production. |

| Automation | High-throughput screening and optimization of polymer properties. nih.govresearchgate.net |

Development of Biodegradable or Environmentally Benign Synthetic Routes

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, with a focus on reducing waste, avoiding hazardous substances, and utilizing renewable resources. acsgcipr.org For this compound, future research in this area will likely target both its synthesis and its application in creating more sustainable materials.

Current bromination methods often rely on reagents like elemental bromine, which is hazardous, or produce significant waste streams. acsgcipr.org The development of greener bromination protocols is a key research goal. This includes the use of bromide salts with an oxidant, such as hydrogen peroxide, or electrochemical methods to generate the active bromine species in situ. nih.gov These approaches can reduce the environmental impact and improve the safety profile of the synthesis.

In its role as an ATRP initiator, this compound can be used to synthesize polymers with degradable linkages in their backbones. A promising strategy involves the use of bifunctional initiators that contain a cleavable group, such as a disulfide or an acetal, in the center. chinesechemsoc.orgsigmaaldrich.com Polymers grown from these initiators can be degraded into smaller fragments under specific conditions (e.g., reduction for disulfides, acidic conditions for acetals), which is desirable for biomedical applications and can aid in polymer recycling. chinesechemsoc.orgacs.org Research into designing and synthesizing bifunctional analogues of this compound could lead to the creation of novel degradable polymers.

Furthermore, there is growing interest in producing polymers from renewable resources. While the alkyl portion of this compound is petroleum-derived, the ester functionality opens the door to creating biodegradable polyesters through copolymerization with lactones or other cyclic esters. mdpi.commdpi.com Future work could explore the use of this initiator in radical ring-opening polymerization (rROP) to incorporate degradable ester linkages directly into the polymer backbone. chemrxiv.org

Advanced Material Science Applications beyond Current Scope

The utility of this compound as an ATRP initiator provides a platform for the synthesis of a wide range of advanced polymeric materials with precisely controlled architectures. acs.org Future research is expected to leverage this control to create materials with novel properties and functions that go beyond current applications.

One area of exploration is the synthesis of complex polymer architectures, such as bottlebrush polymers and star polymers. chinesechemsoc.org The bulky 2,3-dimethylbutanoate group of the initiator may influence the polymerization kinetics and the resulting polymer structure, potentially leading to materials with unique solution or solid-state properties. These complex architectures are of interest for applications in areas such as drug delivery, advanced coatings, and rheology modifiers.

The ability to create well-defined block copolymers is another key advantage of ATRP. By sequentially adding different monomers, polymers with distinct blocks of varying chemical properties can be synthesized. Using this compound as the initiator, novel block copolymers can be designed for applications in nanotechnology, such as self-assembling materials for nanolithography or responsive materials for sensors and actuators. The initiator itself can be functionalized to introduce specific end-groups, further expanding the possibilities for material design. acs.org

Moreover, the development of functional polymers and organic-inorganic hybrid materials is a rapidly growing field. nih.govmdpi.com The halogen end-group of polymers initiated with this compound is a versatile handle for post-polymerization modification. This allows for the attachment of a wide variety of functional molecules, including biomolecules, chromophores, or moieties that can direct self-assembly or impart specific chemical reactivity. This versatility makes it a valuable tool for creating materials for a diverse range of advanced applications, from biomedicine to electronics. mdpi.commdpi.com

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for Methyl 2-bromo-2,3-dimethylbutanoate, and how can reaction conditions be optimized for yield?

- Methodological Answer : Common methods include bromination of methyl 2,3-dimethylbutanoate derivatives using reagents like sodium hydride and methyl iodide in polar aprotic solvents (e.g., DMF). Optimization involves controlling temperature (0°C to room temperature) and stoichiometric ratios (e.g., 1:5 molar ratio of substrate to methyl iodide). Purification via silica gel chromatography with hexane/ethyl acetate gradients ensures high purity . For analogs, C18 reverse-phase chromatography with acetonitrile/water systems is effective .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : LCMS (e.g., m/z 228.3 [M+H]+) and HPLC retention time analysis (e.g., 1.19 minutes under SMD-TFA05 conditions) are critical for confirming molecular weight and purity . NMR (¹H and ¹³C) resolves structural features like the brominated carbon and ester group. IR spectroscopy verifies carbonyl (C=O) and C-Br stretches .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer : Use nitrile gloves and lab coats to avoid skin contact. Work under a fume hood due to potential volatility. Store at 0–6°C in airtight containers to prevent degradation. Quench residual brominating agents with sodium thiosulfate to avoid exothermic reactions .

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s reactivity in nucleophilic substitution (SN2 vs. SN1) and elimination reactions?

- Methodological Answer : The bulky 2,3-dimethyl groups sterically hinder SN2 pathways, favoring SN1 mechanisms in polar solvents. Bromine’s electronegativity enhances leaving-group ability, but competing elimination (e.g., E2) can occur under basic conditions. Kinetic studies using deuterated solvents or chiral substrates (e.g., (S)-ethyl analogs) reveal stereochemical outcomes .

Q. What strategies minimize side reactions (e.g., elimination or racemization) during functionalization of this compound?

- Methodological Answer : Use non-basic, aprotic solvents (e.g., dichloroethane) to suppress elimination. For chiral retention, employ sodium triacetoxyhydroborate in reductive amination to preserve stereochemistry . Additives like DIPEA (diisopropylethylamine) stabilize intermediates and reduce racemization .

Q. How can computational modeling predict the biological activity of this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculates electrophilic reactivity at the brominated carbon. Docking simulations (e.g., using AutoDock Vina) assess interactions with enzymatic targets (e.g., esterases). Compare with analogs like methyl 2-chloro-3-hydroxybutanoate to evaluate halogen-specific effects .

Q. What are the challenges in achieving enantioselective synthesis of this compound derivatives?

- Methodological Answer : Chiral auxiliaries (e.g., tert-butoxycarbonyl groups) or asymmetric catalysis (e.g., chiral palladium complexes) can induce enantioselectivity. Monitor enantiomeric excess via chiral HPLC or polarimetry. Racemization risks increase at elevated temperatures (>60°C), requiring strict thermal control .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.